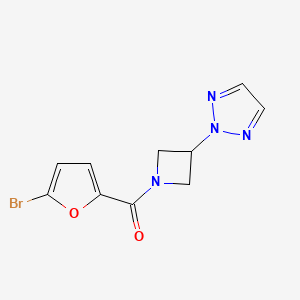
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone is a useful research compound. Its molecular formula is C10H9BrN4O2 and its molecular weight is 297.112. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone is a novel chemical entity that has garnered attention for its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to the class of azetidines and incorporates a triazole ring linked to a furan moiety, which contributes to its biological properties. The molecular formula is C16H14N4O with a molecular weight of approximately 278.31 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Synthesis
The synthesis typically involves a click chemistry approach , utilizing the Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the efficient formation of the triazole ring and subsequent coupling with the azetidine and furan components. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Colon Cancer : The compound showed effective inhibition of cell growth in HCT116 and HT29 colon cancer cell lines.
- Lung Cancer : It also demonstrated cytotoxic effects on A549 lung cancer cells.
Table 1 summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 12.5 |
| HT29 | 15.0 |
| A549 | 10.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . It has shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 8 µg/mL.
- Gram-negative bacteria : Moderate activity against Escherichia coli with an MIC of 16 µg/mL.
Table 2 presents the antimicrobial efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key cellular pathways associated with proliferation and survival in cancer cells. The presence of the triazole ring is believed to play a crucial role in binding to target enzymes or receptors involved in these pathways.
Case Studies
A notable case study involved the treatment of human colon cancer xenografts in mice using this compound. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Toxicity and Safety
The toxicity profile of this compound has been assessed through various in vitro and in vivo studies. Preliminary findings suggest low toxicity levels; however, further investigations are necessary to establish comprehensive safety data.
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-12-3-4-13-15/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBZMVEQDJHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














